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Compound of Interest

Compound Name: omega-agatoxin TK

CAS No.: 158484-42-5

Cat. No.: B600016

Get Quote

-Agatoxin TK in Ion Channel Screening

Executive Summary: The Precision Tool for Cav2.1
-Agatoxin TK (Aga-TK), a 48-residue peptide originally isolated from the funnel-web spider
Agelenopsis aperta, represents the gold standard for isolating P/Q-type voltage-gated calcium
currents (Cav2.1).

Unlike broad-spectrum blockers, Aga-TK offers a unique kinetic profile that allows researchers

to distinguish between the two splice variants of Cav2.1: the slowly inactivating P-type (high

affinity, slow washout) and the rapidly inactivating Q-type (lower affinity, rapid washout).

The Verdict: Aga-TK is superior to

-Conotoxin MVIIC for specificity but requires rigorous voltage protocols to prevent
misinterpretation of "voltage-dependent unblocking."

Mechanism of Action: Gating Modification
It is a common misconception that Aga-TK acts as a simple pore blocker. In reality, it functions

as a gating modifier.
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Mechanism: It binds to the extracellular S3-S4 linker of domain IV on the

subunit.

Effect: It stabilizes the channel in the closed state, making it extremely difficult to open at

physiological membrane potentials.

Reversibility: The block can be momentarily relieved by strong depolarizing pulses (e.g.,

+100 mV), a phenomenon known as "voltage-dependent unblock."

Senior Scientist Insight: If your "blocked" current recovers after a train of high-frequency action

potentials, you are likely observing voltage-dependent relief of Aga-TK, not a lack of potency.

This is a feature, not a bug.

Critical Quality Attribute: The D-Serine Isomer
WARNING: Not all "Agatoxin TK" reagents are created equal. Native Aga-TK contains a D-

Serine residue at position 46.[1] Synthetic versions that mistakenly substitute standard L-

Serine at this position exhibit 80-90 fold lower potency.

Protocol Check: Always verify the Certificate of Analysis (CoA) for your batch. Ensure the

peptide synthesis specifically accounts for D-Ser46.

Comparative Pharmacology
Table 1: Specificity Profile vs. Alternatives
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Target Channel -Agatoxin TK -Agatoxin IVA
-Conotoxin
MVIIC

-Conotoxin
GVIA

Cav2.1 (P-type)
++++ (IC50 ~1-

10 nM)

++++ (IC50 ~2

nM)
++ (Slow onset) -

Cav2.1 (Q-type)
+++ (IC50 ~90

nM)

+++ (IC50 ~90

nM)
++ -

Cav2.2 (N-type)
- (No effect < 1

M)
-

+++ (High

affinity)

++++

(Irreversible)

Cav1.x (L-type) - - - -

Reversibility
P: IrreversibleQ:

Rapid Washout

P: IrreversibleQ:

Slow Washout

Slowly

Reversible
Irreversible

Table 2: Cross-Reactivity Matrix
Ion Channel Family Interaction Risk Notes

Cav2.1 (P/Q) Primary Target
Differentiates P/Q via washout

kinetics.

Cav2.2 (N) Low

Negligible at <200 nM. High

concentrations (>1

M) may show weak block.

Cav2.3 (R) Negligible
Resistant to Aga-TK; often

used to isolate R-type currents.

Cav1 (L) None

Safe to use in cardiomyocytes

or skeletal muscle

preparations.

Kv Channels None
No reported affinity for

potassium channels.
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Workflow: Distinguishing P-type from Q-type Currents
The following Graphviz diagram illustrates the decision logic for characterizing Cav2.1 variants

using Aga-TK.
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Apply 200 nM ω-Agatoxin TK

Measure Current Amplitude

Block Onset

Washout (5-10 mins)

Analyze Recovery Kinetics

No Recovery:
P-Type Current (Cerebellar Purkinje)

Current remains blocked

Rapid Recovery:
Q-Type Current (Hippocampal CA1)

Current returns to baseline

Click to download full resolution via product page

Figure 1: Kinetic discrimination workflow. P-type channels exhibit quasi-irreversible blockade,

whereas Q-type channels recover rapidly upon washout.
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Protocol: Preventing Voltage-Dependent Unblock
To ensure accurate IC50 measurement, you must avoid protocols that inadvertently dislodge

the toxin.

Holding Potential: -80 mV.

Test Pulse: Depolarize to -10 mV or 0 mV (moderate depolarization).

Avoid: Do NOT use pre-pulse facilitation (e.g., +100 mV prepulses) during the equilibration

phase of the toxin.

Verification: Once maximal block is achieved, apply a strong depolarizing train (+100 mV, 50

ms, 5 Hz) to confirm the block is Aga-TK specific (current should transiently recover).

Specificity Landscape Visualization
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Figure 2: Specificity Landscape. Green indicates high potency/primary target; Yellow indicates

moderate affinity; Red indicates off-targets or lack of effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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